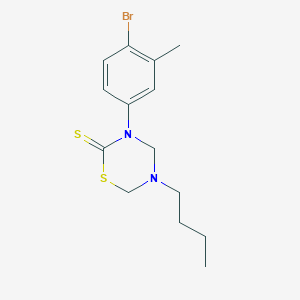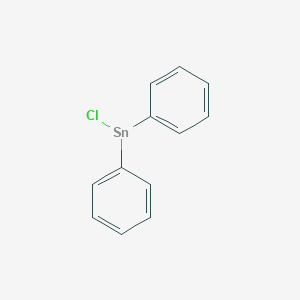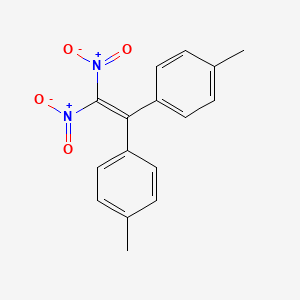
1,1'-(2,2-Dinitroethene-1,1-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dinitro-2,2-bis(4-methylphenyl)ethene: is an organic compound characterized by the presence of two nitro groups and two 4-methylphenyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene typically involves the nitration of 2,2-bis(4-methylphenyl)ethene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1,1-diamino-2,2-bis(4-methylphenyl)ethene.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1,1-Dinitro-2,2-bis(4-methylphenyl)ethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene involves its interaction with molecular targets through its nitro and aromatic groups. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1,1-Diamino-2,2-bis(4-methylphenyl)ethene: A reduced form of the compound with amino groups instead of nitro groups.
1,1-Dichloro-2,2-bis(4-methylphenyl)ethene: A chlorinated derivative with different reactivity and applications.
1,2-Bis(4-methylphenyl)ethane: A structurally similar compound without nitro groups, used in different chemical contexts.
Uniqueness: 1,1-Dinitro-2,2-bis(4-methylphenyl)ethene is unique due to the presence of both nitro groups and aromatic rings, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
22072-00-0 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2,2-dinitroethenyl]benzene |
InChI |
InChI=1S/C16H14N2O4/c1-11-3-7-13(8-4-11)15(16(17(19)20)18(21)22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
HYODEDKLYYCKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


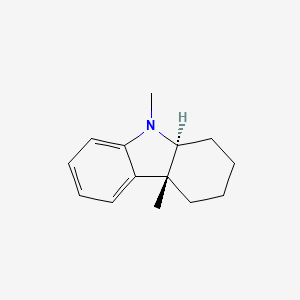
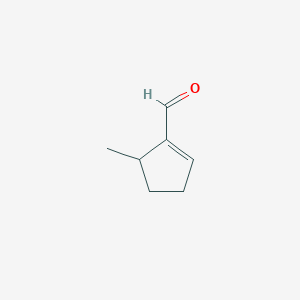



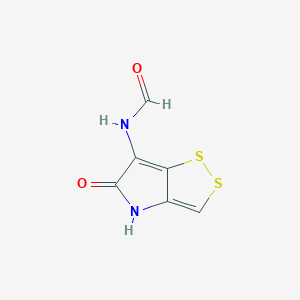

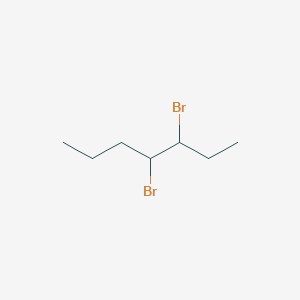

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
